molecular formula C17H19NO3 B502972 N,3-bis(4-methoxyphenyl)propanamide

N,3-bis(4-methoxyphenyl)propanamide

Cat. No.: B502972
M. Wt: 285.34g/mol
InChI Key: AXDUBSNUXCAROV-UHFFFAOYSA-N
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Description

N,3-bis(4-methoxyphenyl)propanamide is a small-molecule amide featuring two 4-methoxyphenyl groups attached to the nitrogen and the β-carbon of the propanamide backbone. This compound, also referred to as AMI 82B in some studies , has garnered attention for its anti-virulence activity against Staphylococcus aureus in the Galleria mellonella infection model .

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34g/mol

IUPAC Name

N,3-bis(4-methoxyphenyl)propanamide

InChI

InChI=1S/C17H19NO3/c1-20-15-8-3-13(4-9-15)5-12-17(19)18-14-6-10-16(21-2)11-7-14/h3-4,6-11H,5,12H2,1-2H3,(H,18,19)

InChI Key

AXDUBSNUXCAROV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OC

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

N-4-Methoxyphenyl-3-(4-methoxyphenyl)propanamide (AMI 82B)

  • Structure : Identical to the target compound; two 4-methoxyphenyl groups.
  • Activity : Disrupts S. aureus virulence by targeting quorum-sensing pathways .

3-Chloro-N-(4-methoxyphenyl)propanamide

  • Structure : Chlorine substituent at the β-carbon instead of a 4-methoxyphenyl group.
  • Physical Properties :
    • C=O bond length: 1.2326 Å (amide resonance) .
    • Crystal packing: Chains along the crystallographic a-axis via N–H···O and C–H···O interactions .

Hydrazide Derivatives (e.g., Compound 39)

  • Structure: Replaces the amide group with a hydrazide moiety (e.g., N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide).
  • Activity :
    • Antioxidant : 1.37× higher DPPH radical scavenging activity than ascorbic acid .
    • Anticancer : Moderate cytotoxicity against glioblastoma (U-87) and breast cancer (MDA-MB-231) cells .
  • Significance : Hydrazide substitution enhances antioxidant capacity, likely due to improved radical stabilization.

Pyrazolyl/Triazolyl Propanamides (e.g., Compound 6)

  • Structure : Heterocyclic substituents (pyrazole or triazole) at the β-carbon.
  • Activity :
    • Cytotoxicity : N-(4-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide shows selective toxicity against U-87 glioblastoma cells over MDA-MB-231 .
  • Significance : Heterocycles modulate target specificity, possibly through kinase inhibition or DNA intercalation.

4-Amino-2,3-bis(4-methoxyphenyl)quinoline (4l)

  • Structure: Bis(4-methoxyphenyl) groups on a quinoline backbone.
  • Synthesis : PdCl₂-catalyzed cross-coupling .
  • Activity: Not explicitly reported, but quinoline derivatives often exhibit antimalarial or anticancer properties.

Structural and Functional Analysis

Impact of Substituents

  • Methoxy Groups : Increase lipophilicity and electron-donating effects, enhancing membrane penetration and stabilizing amide resonance .
  • Chloro vs. Aryl : Chlorine introduces electronegativity, altering electronic distribution and crystal packing .
  • Hydrazide vs. Amide : Hydrazides improve radical scavenging via NH–N– resonance stabilization .

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